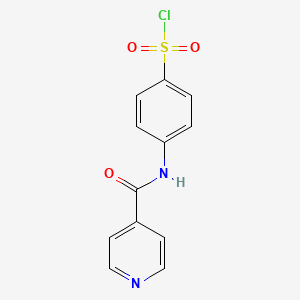

4-(pyridine-4-amido)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-(pyridine-4-carbonylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3S/c13-19(17,18)11-3-1-10(2-4-11)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNAJKIHPDZGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10536527 | |

| Record name | 4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89565-24-2 | |

| Record name | 4-[(Pyridine-4-carbonyl)amino]benzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10536527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridine-4-amido)benzene-1-sulfonyl chloride typically involves the reaction of 4-aminopyridine with benzene-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(pyridine-4-amido)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Hydrolysis: The hydrolysis reaction is usually performed in the presence of water or aqueous base.

Major Products Formed

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis of the sulfonyl chloride group.

Scientific Research Applications

Organic Synthesis

4-(Pyridine-4-amido)benzene-1-sulfonyl chloride serves as a key reagent in organic synthesis, particularly for the preparation of sulfonamide derivatives. These derivatives have diverse applications in pharmaceuticals and agrochemicals.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamides. |

| Reduction | Can be reduced to yield corresponding sulfonamides. |

| Oxidation | Undergoes oxidation to form sulfonic acids. |

Medicinal Chemistry

The compound has been investigated for its potential as an intermediate in the synthesis of pharmaceutical agents. Research indicates that sulfonamides derived from this compound exhibit antibacterial and anticancer properties.

- Case Study : A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated their cytotoxicity against human cancer cell lines such as HeLa and MCF-7, highlighting the therapeutic potential of sulfonamide derivatives .

Biological Applications

In biological research, this compound is utilized for modifying biomolecules to study various biological processes. Its electrophilic nature allows it to form covalent bonds with nucleophiles, facilitating biochemical reactions.

| Biological Application | Description |

|---|---|

| Biomolecule Modification | Used to study protein interactions and enzyme activity. |

| Drug Development | Serves as a scaffold for designing new drugs targeting specific diseases. |

Mechanism of Action

The mechanism of action of 4-(pyridine-4-amido)benzene-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamide and sulfonate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, molecular weights, and synthetic yields of related sulfonyl chlorides:

Stability and Handling

- Sulfonyl chlorides with EWGs (e.g., CF₃, pyridine amido) are generally more hydrolytically stable than electron-donating analogs.

- 4-(Dimethylamino)benzene-1-sulfonyl chloride may require controlled conditions to prevent premature hydrolysis .

Biological Activity

4-(Pyridine-4-amido)benzene-1-sulfonyl chloride is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its sulfonyl chloride functional group, which enhances its reactivity and ability to form covalent bonds with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring connected to an amide and a sulfonyl chloride group, which are crucial for its biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various biological molecules. The sulfonyl chloride group can undergo nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophiles such as amino acids in proteins or nucleic acids. This reactivity can lead to inhibition of enzyme activity or alteration of protein function, which is significant in therapeutic contexts.

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit notable antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication .

Anticancer Properties

Recent studies have explored the potential anticancer effects of this compound. For example, benzenesulfonamide derivatives have been synthesized and tested for their ability to induce apoptosis in cancer cell lines. The results indicate that certain derivatives can significantly reduce cell viability in models such as MDA-MB-231 breast cancer cells, suggesting that this compound may possess similar properties due to structural similarities .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes. For instance, it may act as an inhibitor of carbonic anhydrases (CAs), which play essential roles in maintaining pH homeostasis and are implicated in various diseases, including cancer. In vitro studies have shown promising IC50 values for related compounds, indicating effective enzyme inhibition .

Case Studies and Research Findings

Q & A

Q. What is the general synthetic route for preparing 4-(pyridine-4-amido)benzene-1-sulfonyl chloride, and what reagents are critical for its formation?

The compound is synthesized via a two-step process:

- Step 1 : Reacting the corresponding carboxylic acid (e.g., 4-amidobenzoic acid) with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate. Excess SOCl₂ is typically used, and the reaction is refluxed under anhydrous conditions .

- Step 2 : The acyl chloride is reacted with pyridine-4-amine in the presence of pyridine as a base to neutralize HCl. Pyridine ensures the reaction proceeds efficiently by scavenging acidic byproducts. The final sulfonyl chloride is purified via column chromatography or recrystallization .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- ¹H-NMR : The pyridine ring protons appear as distinct aromatic signals (δ 8.5–9.0 ppm), while the sulfonyl chloride group (SO₂Cl) deshields adjacent aromatic protons, shifting them downfield (δ 7.8–8.3 ppm).

- IR : Strong absorption bands at ~1370 cm⁻¹ (asymmetric S=O stretch) and ~1170 cm⁻¹ (symmetric S=O stretch) confirm the sulfonyl chloride moiety. Amide C=O stretching is observed at ~1650 cm⁻¹ .

Q. What solvent systems are optimal for reactions involving this sulfonyl chloride, and how do they affect reactivity?

Polar aprotic solvents (e.g., dichloromethane, DMF) are preferred to stabilize the reactive sulfonyl chloride intermediate. Pyridine or triethylamine is often added to neutralize HCl, preventing side reactions. Elevated temperatures (40–60°C) enhance reaction rates but require careful monitoring to avoid decomposition .

Advanced Research Questions

Q. How can regioselectivity be controlled when modifying the pyridine ring with electrophilic/nucleophilic groups?

- Electrophilic substitution : Use directing groups (e.g., amides) to guide substitution to specific positions. For example, the amide group directs electrophiles to the pyridine's para position.

- Nucleophilic substitution : Activate the pyridine ring via protonation or coordination with Lewis acids (e.g., AlCl₃) to enhance reactivity at desired sites .

Q. What strategies improve the compound’s stability in aqueous environments for biological assays?

- Lyophilization : Store the compound as a lyophilized powder to minimize hydrolysis.

- Buffered solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 7.4) to reduce sulfonyl chloride hydrolysis. Adding organic cosolvents (e.g., DMSO) can further stabilize the compound .

Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets like ADAM-17 or Bcl-2?

- Docking software (AutoDock, Schrödinger) : Model the sulfonyl chloride’s binding to catalytic sites (e.g., zinc-binding domains in ADAM-17). The sulfonamide group often acts as a zinc-chelating moiety.

- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with inhibitory activity to optimize selectivity .

Q. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potency and selectivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.